2-Thioxo-1-pyrrolidineacetamide

Description

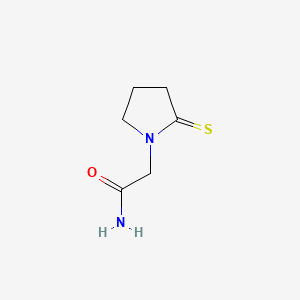

Structure

2D Structure

3D Structure

Properties

CAS No. |

61516-78-7 |

|---|---|

Molecular Formula |

C6H10N2OS |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(2-sulfanylidenepyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C6H10N2OS/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9) |

InChI Key |

OAXSBIJZTFSWRG-UHFFFAOYSA-N |

SMILES |

C1CC(=S)N(C1)CC(=O)N |

Canonical SMILES |

C1CC(=S)N(C1)CC(=O)N |

Other CAS No. |

61516-78-7 |

Synonyms |

2-thio-1-pyrrolidine-acetamide 2-thioxo-1-pyrrolidineacetamide thioacet |

Origin of Product |

United States |

Structural Classification Within Cyclic Thioamides and Pyrrolidine Derivatives

2-Thioxo-1-pyrrolidineacetamide is a heterocyclic compound with a precise and informative chemical structure. Its classification can be understood by examining its two primary components: the pyrrolidine (B122466) ring and the thioamide functional group.

The core of the molecule is a pyrrolidine ring , a five-membered saturated heterocycle containing one nitrogen atom. wikipedia.org This ring system is a prevalent scaffold in a multitude of biologically active compounds and natural products. wikipedia.org The pyrrolidine ring in this specific molecule is substituted at two positions. At the nitrogen atom (position 1), there is an acetamide (B32628) group (-CH₂C(=O)NH₂). At position 2, the carbonyl group (C=O) typically found in its parent compound, a lactam, is replaced by a thiocarbonyl group (C=S).

This C=S group defines the molecule as a thioamide . Specifically, because the thioamide group is part of the heterocyclic ring, the compound is classified as a cyclic thioamide , also known as a thiolactam . nih.gov It is the simplest γ-thiolactam, analogous to the γ-lactam 2-pyrrolidone. wikipedia.org

The replacement of the oxygen atom of a lactam with a sulfur atom to form a thiolactam introduces significant changes to the molecule's physicochemical properties. These differences are central to its structural identity and form the basis for its academic investigation. nih.gov

Key Physicochemical Distinctions: Lactam vs. Thiolactam

| Property | Lactam (Amide) Moiety | Thiolactam (Thioamide) Moiety | Rationale for Difference |

| Hydrogen Bonding | Weaker H-bond donor, Stronger H-bond acceptor | Stronger H-bond donor, Weaker H-bond acceptor | Sulfur is less electronegative than oxygen, making the N-H proton more acidic and the C=S sulfur a poorer H-bond acceptor. nih.gov |

| C=X Bond Length | Shorter (C=O) | Longer (C=S) | The van der Waals radius of sulfur is larger than that of oxygen. nih.gov |

| Reactivity | Less reactive towards nucleophiles and electrophiles | More reactive towards nucleophiles and electrophiles | The C=S bond is weaker than the C=O bond. nih.gov |

| Spectroscopy (IR) | C=O stretch ~1660 cm⁻¹ | C=S stretch ~1120 cm⁻¹ | The difference in mass and bond strength between C=O and C=S leads to different vibrational frequencies. nih.gov |

These structural and electronic differences distinguish this compound from its oxygen-containing counterpart and place it in a unique chemical space within the broader family of pyrrolidine derivatives.

Historical Context and Evolution of Research on Pyrrolidine 2 Acetamides and Thioamide Analogues

The research interest in 2-Thioxo-1-pyrrolidineacetamide is best understood through the historical lens of its parent compound, Piracetam (B1677957) (2-oxo-1-pyrrolidineacetamide). The story begins in the 1960s with the synthesis of piracetam by the Romanian chemist Corneliu E. Giurgea. nih.gov Originally developed as a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), piracetam failed to show typical GABA-like activity but was found to possess cognition-enhancing properties, leading Giurgea to coin the term "nootropic". acs.orgnih.gov

Following the discovery of piracetam, the 1970s and 1980s saw a surge in the development of structurally related compounds, collectively known as the racetams . nih.gov This family of drugs shares the 2-pyrrolidone nucleus and was synthesized to explore the structure-activity relationships of nootropic agents. nih.govnih.gov A comprehensive 1992 review by Gouliaev and Senning detailed the extensive research on numerous piracetam analogues developed by that time, including oxiracetam, pramiracetam, and aniracetam, among others. nih.gov These efforts were aimed at modulating the pharmacological profile of the parent compound.

The evolution of this research trajectory naturally led to the exploration of more fundamental structural modifications, including the bioisosteric replacement of the lactam oxygen. The substitution of an amide's oxygen with sulfur to create a thioamide was a known strategy in medicinal chemistry, but its application to the racetam class appears in the literature in the early 1990s.

A pivotal study published in 1993 by J. B. Soerensen and D. F. Smith marked a key point in the research evolution of these analogues. They synthesized and investigated the nootropic effects of thio-derivatives of piracetam, including This compound . nih.gov This work represented a logical extension of the decades-long research into pyrrolidine-2-acetamides, applying the principle of thio-substitution to a well-established class of neurologically active agents. This investigation effectively opened a new, albeit niche, branch in the racetam research tree, focusing on the impact of the thiolactam group on cognitive enhancement.

Rationale for Academic Investigation of 2 Thioxo 1 Pyrrolidineacetamide

De Novo Synthesis of the this compound Core Structure

The creation of the this compound molecule from basic precursors is a multi-step process that involves building the pyrrolidine (B122466) ring, converting a carbonyl group to a thioxo group, and finally adding the acetamide (B32628) side chain.

Construction of the Pyrrolidine Ring System

The pyrrolidine ring is a fundamental scaffold in many biologically active compounds and its synthesis is well-established. mdpi.comnih.gov Methods for its construction can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine-containing molecule (like proline) or the cyclization of acyclic precursors. mdpi.comnih.gov

Cyclization of Acyclic Precursors : This "de novo" approach builds the ring from a linear molecule. For instance, γ-azidonitriles can undergo cyclization to form pyrrolidin-2-imines under mild conditions using dichloroindium hydride. organic-chemistry.org Another method involves the intramolecular hydroamination of unactivated olefins, catalyzed by iron, to yield pyrrolidines. organic-chemistry.org

From Cyclic Precursors : A common strategy is to start with readily available cyclic molecules. mdpi.com For example, 2-pyrrolidinone (B116388), the direct oxygen analogue of the target thione, can be synthesized by the lactamization of γ-butyrolactone with ammonia (B1221849) or by the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq This 2-pyrrolidinone then serves as the immediate precursor for the thionation step.

Introduction of the Thioxo Functionality: Specific Thionation Reactions

The conversion of the lactam carbonyl group (C=O) in a precursor like 2-oxopyrrolidine-1-acetamide to the desired thiolactam (C=S) is a critical step known as thionation. The amide carbonyl is generally more reactive towards thionation than other carbonyl groups like esters or ketones. audreyli.comnih.gov

Several reagents are effective for this transformation, with Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) being the most prominent.

Lawesson's Reagent (LR) : LR is a widely used thionating agent for amides and lactams. audreyli.comarkat-usa.org The reaction mechanism involves a concerted cycloaddition of the reactive monomeric form of LR with the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate. This intermediate then breaks down to yield the thiocarbonyl compound. nih.gov While effective, reactions with bicyclic β-lactams show that the process can be sensitive to small changes in reaction conditions. arkat-usa.org

Phosphorus Pentasulfide (P₄S₁₀) : P₄S₁₀ is another classic thionating agent, though it often requires harsh conditions like high temperatures and long reaction times. nih.gov Its effectiveness can be significantly improved when used in combination with hexamethyldisiloxane (B120664) (HMDO). This combination reagent, P₄S₁₀/HMDO, efficiently converts lactams to thiolactams with yields comparable or superior to those obtained with LR. audreyli.com A key advantage of the P₄S₁₀/HMDO system is the easier removal of byproducts through a simple hydrolytic workup. audreyli.com

Table 1: Comparison of Thionation Reagents for Lactams

| Reagent | Typical Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene, THF, Dichloromethane | 80-110°C | High yields for many lactams. audreyli.comarkat-usa.org | Byproduct removal often requires chromatography. audreyli.com Sensitive to reaction conditions. arkat-usa.org |

| P₄S₁₀ | Benzene, Toluene, Pyridine | High (Reflux) | Readily available. | Requires harsh conditions and long reaction times; moisture sensitive. nih.gov |

| P₄S₁₀ / HMDO | Dichloromethane, Chloroform | Reflux | High yields, comparable to LR. audreyli.com Easy byproduct removal via hydrolysis. audreyli.com | The detailed mechanism of HMDO's beneficial effect is not fully understood. nih.gov |

Formation of the Acetamide Moiety

The final step in the de novo synthesis is the attachment of the acetamide group (-CH₂CONH₂) to the nitrogen atom of the 2-thioxopyrrolidine ring. This is typically achieved through an N-alkylation reaction.

A common method involves reacting the pre-formed 2-thioxopyrrolidine with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. In this Sₙ2 reaction, the nitrogen atom of the thiolactam acts as a nucleophile, displacing the halide to form the N-C bond and yield the final this compound product. The synthesis of related N-substituted pyrrolidin-2-ones often follows a similar strategy, where the pyrrolidinone ring is first formed and then alkylated with the desired side chain. rdd.edu.iq For instance, various N-phenylacetamide derivatives can be attached to an isatin (B1672199) core by reacting it with the appropriate 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate. nih.gov

Design and Synthesis of Chemically Modified this compound Analogues

To explore structure-activity relationships, analogues of the parent compound are synthesized. This often involves modifying the core structure, such as by adding substituents to the pyrrolidine ring. mdpi.comnih.gov

N-Substitution Patterns on the Pyrrolidine Ring

Modification at the nitrogen atom of the pyrrolidine ring is a common strategy for creating analogues. nih.govresearchgate.net While this compound itself has an acetamide group at the N-1 position, further substitution is synthetically challenging without altering this primary moiety. However, the principles of N-substitution are well-documented for the pyrrolidine scaffold itself.

The synthesis of N-substituted pyrrolidines can be achieved by reacting a primary amine with a diol catalyzed by an iridium complex, or by reacting arylamines with cyclic ethers. organic-chemistry.org In the context of pyrrolidin-2-ones, N-substitution is readily achieved by condensing γ-butyrolactone (GBL) with a wide variety of primary amines. rdd.edu.iq For more complex structures, such as N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, the synthesis starts from L-proline, where the nitrogen is part of the initial chiral structure and is subsequently functionalized. researchgate.net These general strategies highlight the chemical accessibility of the nitrogen atom for creating diverse substitution patterns in pyrrolidine-based compounds.

Modifications of the Acetamide Side Chain

The acetamide side chain of this compound offers a primary site for chemical modification to generate novel derivatives with potentially altered biological activities. While specific examples for the thioxo-derivative are scarce in publicly accessible literature, general synthetic strategies for modifying similar acetamide moieties can be extrapolated.

One common approach involves the hydrolysis of the amide bond to yield the corresponding carboxylic acid, 2-thioxo-1-pyrrolidineacetic acid. This carboxylic acid can then serve as a versatile intermediate for the synthesis of a variety of new amide derivatives through coupling reactions with different amines, mediated by standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Alternatively, the N-H bond of the acetamide can be a target for functionalization. For instance, alkylation or arylation reactions could introduce substituents on the amide nitrogen, although such transformations would require careful optimization to avoid competing reactions at the thione sulfur or the lactam nitrogen.

A hypothetical reaction scheme for the diversification of the acetamido side chain is presented below:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Δ2. HCl (aq) | 2-Thioxo-1-pyrrolidineacetic acid |

| 2-Thioxo-1-pyrrolidineacetic acid | R-NH₂, DCC, CH₂Cl₂ | N-Substituted-2-(2-thioxo-1-pyrrolidinyl)acetamide |

This table represents a conceptual pathway based on standard organic synthesis principles, as direct literature evidence for these transformations on this compound is limited.

Incorporation into Fused Heterocyclic Systems

The this compound scaffold possesses reactive sites that could potentially be exploited for the construction of fused heterocyclic systems. The presence of the thioamide functionality within the pyrrolidine ring and the acetamide side chain opens avenues for various cyclization reactions.

For instance, the thioamide moiety contains a nucleophilic sulfur and an electrophilic carbon, making it a suitable partner in reactions with bifunctional electrophiles or nucleophiles to form five- or six-membered heterocyclic rings fused to the pyrrolidine core. Reactions such as those with α-haloketones or α-haloesters could lead to the formation of thiazole (B1198619) or thiazine-fused systems, respectively.

Furthermore, the active methylene (B1212753) group of the acetamide side chain, adjacent to the carbonyl group, could be utilized in condensation reactions with various electrophiles, followed by intramolecular cyclization to forge new rings.

A table of potential cyclization reactions is outlined below:

| Reactant 1 | Reactant 2 | Potential Fused System |

| This compound | α-Haloketone (e.g., phenacyl bromide) | Thiazolo[3,2-a]pyrrolidinone derivative |

| This compound | Diethyl malonate | Pyrimido[2,1-b]pyrrolidinone derivative |

This table illustrates plausible synthetic routes towards fused systems, which require experimental validation.

Chemoenzymatic Approaches to Thioxo-Pyrrolidineacetamide Synthesis and Related Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis, presents a powerful strategy for the preparation of complex molecules like this compound and its derivatives. While specific chemoenzymatic methods for this compound are not reported, general principles of biocatalysis can be applied.

One potential chemoenzymatic route could involve the enzymatic hydrolysis of a precursor ester, such as ethyl 2-thioxo-1-pyrrolidineacetate, to the corresponding carboxylic acid using a lipase (B570770). This enzymatic step would offer high selectivity and mild reaction conditions. The resulting acid could then be chemically converted to the target acetamide.

Alternatively, an enzymatic amidation of 2-thioxo-1-pyrrolidineacetic acid with ammonia or an amine, catalyzed by an amidase or a lipase with promiscuous activity, could directly yield the desired product. The use of enzymes could be particularly advantageous for the synthesis of chiral derivatives, where enantioselectivity is crucial.

A conceptual chemoenzymatic pathway is summarized in the following table:

| Substrate | Enzyme | Reaction | Product |

| Ethyl 2-thioxo-1-pyrrolidineacetate | Lipase | Hydrolysis | 2-Thioxo-1-pyrrolidineacetic acid |

| 2-Thioxo-1-pyrrolidineacetic acid | Amidase/Lipase | Amidation with NH₃ | This compound |

This table outlines a hypothetical chemoenzymatic approach, highlighting the potential of biocatalysis in the synthesis of the target compound.

Vibrational Spectroscopy for Conformational and Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In this compound, the most significant change compared to Piracetam is the replacement of the lactam carbonyl group (C=O) with a thiocarbonyl group (C=S). This substitution is expected to cause a dramatic shift in the primary amide band (Amide I band).

FT-IR Spectroscopy : The C=O stretch in 2-pyrrolidinone typically appears as a strong absorption band around 1680-1700 cm⁻¹. nist.gov For this compound, the corresponding C=S stretching vibration is predicted to be significantly lower, likely in the 1200-1250 cm⁻¹ region, due to the larger mass of the sulfur atom and the weaker π-bonding of the C=S bond compared to the C=O bond. The N-H stretching vibrations of the primary amide are expected around 3400-3200 cm⁻¹, while C-H stretching vibrations from the pyrrolidine and acetamide methylene groups would appear in the 2850-3000 cm⁻¹ range. The amide II band (N-H bend) should be observable near 1600-1640 cm⁻¹. nih.gov

FT-Raman Spectroscopy : Raman spectroscopy provides complementary information. The C=S bond, being more polarizable than the C=O bond, is expected to give a strong signal in the Raman spectrum. This makes FT-Raman particularly useful for confirming the thionation of the lactam ring. Other characteristic bands for the pyrrolidine ring and the acetamide moiety would also be present.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Signal | Notes |

|---|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 (medium) | Weak | Two bands expected for primary amide. |

| C-H Stretch (Aliphatic) | 2980 - 2870 (medium) | Strong | From CH₂ groups in the ring and side chain. |

| C=O Stretch (Amide) | 1660 - 1690 (strong) | Medium | From the acetamide carbonyl group. |

| N-H Bend (Amide II) | 1600 - 1640 (strong) | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Studies

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy : The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The two protons of the primary amide (CONH₂) are expected to appear as a broad singlet in the δ 7.0-8.5 ppm range. The protons on the pyrrolidine ring would present as multiplets between δ 2.0 and δ 3.8 ppm. The methylene protons of the acetamide side chain (-CH₂-CONH₂) would likely be a singlet around δ 4.0-4.5 ppm. The most significant difference from Piracetam would be the chemical shift of the protons on the carbon adjacent to the thiocarbonyl group (C5-H₂), which are expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the C=S bond.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides a count of unique carbon atoms and information about their functionalization. The most indicative signal would be that of the thiocarbonyl carbon (C=S), which is predicted to resonate significantly downfield compared to a carbonyl carbon, likely in the δ 195-205 ppm range. researchgate.net For comparison, the carbonyl carbon in 2-pyrrolidinone is found around δ 175-180 ppm. chemicalbook.com The acetamide carbonyl carbon would appear in its typical region of δ 170-175 ppm. The remaining aliphatic carbons of the pyrrolidine ring and the acetamide side chain would be observed in the upfield region (δ 20-60 ppm).

Predicted NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| C=S (C2) | - | 195 - 205 | Diagnostic signal for the thioxo group. |

| CH₂ (C3) | ~2.2 (m, 2H) | ~25 | |

| CH₂ (C4) | ~2.1 (m, 2H) | ~20 | |

| CH₂ (C5) | ~3.7 (t, 2H) | ~50 | Expected to be downfield compared to Piracetam. |

| CH₂ (Side Chain) | ~4.3 (s, 2H) | ~55 | |

| C=O (Side Chain) | - | 170 - 175 | Acetamide carbonyl. |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis in Complex Reactions

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum provide valuable structural information, acting as a molecular fingerprint.

For this compound (C₆H₁₀N₂OS), the exact molecular weight can be calculated. The fragmentation pattern is expected to be influenced by the presence of the sulfur atom. Initial fragmentation would likely involve the cleavage of the acetamide side chain.

A probable primary fragmentation step would be the loss of the acetamide group (•CH₂CONH₂) or a related fragment like ketene (B1206846) (CH₂=C=O) and ammonia. Another key fragmentation pathway could involve the cleavage of the pyrrolidine ring. The presence of sulfur could lead to unique fragmentation pathways not seen in its oxygen analog, such as the loss of a thio-radical.

Predicted Mass Spectrometry Data for this compound

| Measurement | Predicted Value | Notes |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂OS | |

| Molecular Weight (Nominal) | 158 | |

| Exact Mass [M+H]⁺ | 159.0587 | For High-Resolution Mass Spectrometry (HRMS). |

| Key Predicted Fragments (m/z) | ||

| [M - NH₃]⁺ | 141 | Loss of ammonia from the primary amide. |

| [M - CH₂CONH₂]⁺ | 100 | Cleavage of the N-C bond of the side chain. |

| [Pyrrolidine-2-thione]⁺ | 101 | Resulting from cleavage of the side chain. |

Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Structure Investigations

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly sensitive to the presence of chromophores, which are the parts of a molecule responsible for its color.

The key chromophores in this compound are the amide C=O group and the thioamide C=S group. The thiocarbonyl group is a much stronger chromophore than the carbonyl group. It is expected to exhibit two main absorption bands: a weak, longer-wavelength band corresponding to the n→π* transition and a strong, shorter-wavelength band from the π→π* transition.

Compared to Piracetam, the absorption maxima (λ_max) for this compound are predicted to be significantly red-shifted (shifted to longer wavelengths). The n→π* transition of the C=S group is expected to appear in the visible or near-UV region, potentially imparting a pale yellow color to the compound, whereas Piracetam is white.

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| n → π* | ~340 - 360 | Low | C=S |

| π → π* | ~260 - 280 | High | C=S |

Computational Chemistry and Molecular Modeling of 2 Thioxo 1 Pyrrolidineacetamide

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic properties of a molecule. ms4sub.comresearcher.life These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within the molecule. ms4sub.comresearcher.life DFT, using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), is a common approach for balancing computational cost and accuracy in studying organic molecules, including sulfur-containing heterocycles. ms4sub.comnih.govnih.gov Such calculations can optimize the molecule's geometry and predict its reactivity and stability. indexcopernicus.comopenaccesspub.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. openaccesspub.orgnih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Charge transfer analysis, often performed using Natural Bond Orbital (NBO) calculations, reveals the delocalization of electrons within the molecule. This analysis provides information on hyperconjugative interactions and the stabilization energy associated with electron movement from donor to acceptor orbitals, which is crucial for understanding intramolecular charge transfer (ICT). indexcopernicus.comrsc.orgnih.gov For a molecule like 2-Thioxo-1-pyrrolidineacetamide, NBO analysis would identify the key interactions between the lone pairs of the oxygen, nitrogen, and sulfur atoms and the antibonding orbitals of adjacent groups.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound *

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.05 | Indicator of chemical reactivity and stability openaccesspub.orgnih.gov |

| Ionization Potential | 6.50 | Energy required to remove an electron |

| Electron Affinity | 2.45 | Energy released when an electron is added |

Note: These values are hypothetical, based on typical ranges for similar heterocyclic compounds, and serve to illustrate the output of quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. aimspress.com Red-colored regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and sulfur) that are susceptible to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms bonded to heteroatoms) that are prone to nucleophilic attack. rsc.org For this compound, an MEP map would highlight the negative potential around the carbonyl oxygen and thioxo sulfur atoms and positive potential near the amide N-H proton.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govmdpi.com Theoretical vibrational frequencies calculated using DFT can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to assign specific vibrational modes. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental spectra for structural validation. nih.govbeilstein-journals.org

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound *

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3350 | 3345 | Stretching |

| C=O (Amide) | 1685 | 1680 | Stretching |

| C=S (Thioamide) | 1250 | 1245 | Stretching |

| CH₂ | 2950 | 2948 | Asymmetric Stretching |

Note: Values are illustrative examples of how theoretical calculations are compared with experimental spectroscopic data.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the five-membered pyrrolidine (B122466) ring and the rotation around the single bonds in the acetamide (B32628) side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.govrsc.org This is often done by systematically rotating specific dihedral angles and calculating the corresponding energy, a process known as a Potential Energy Surface (PES) scan. chemrxiv.orgwu.ac.th The PES is a multidimensional surface that represents the molecule's potential energy as a function of its atomic coordinates. libretexts.org The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. chemrxiv.orglibretexts.org For the pyrrolidine ring itself, analysis would focus on identifying its preferred puckering modes, such as envelope or twist conformations. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Fluctuations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational fluctuations and interactions with its environment. nih.govrsc.org In an MD simulation, the trajectory of atoms and molecules is calculated by solving Newton's equations of motion. rsc.org This approach is particularly useful for studying the effects of solvents on the conformation and stability of a solute. rsc.org By simulating this compound in a box of explicit solvent molecules (like water), one can observe how hydrogen bonding and other intermolecular forces influence its conformational preferences and dynamic behavior. rsc.org Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability of the molecule and the flexibility of specific regions.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered for pharmaceutical development, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a molecule's structure to estimate these properties computationally. audreyli.commdpi.com Various chemoinformatics tools and web servers are available for this purpose. frontiersin.orgnih.gov These models predict parameters such as aqueous solubility (logS), intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 enzymes (which are crucial for drug metabolism). frontiersin.orgnih.gov These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties. audreyli.com

Table 3: Illustrative In Silico ADMET Predictions for this compound *

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Water Solubility (logS) | -1.5 | Moderately soluble |

| Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on the central nervous system |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| AMES Toxicity | Non-mutagen | Low probability of being a mutagen |

Note: This table presents hypothetical data typical of ADMET screening reports to illustrate the type of information generated.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Interactions and Mechanistic Investigations of 2 Thioxo 1 Pyrrolidineacetamide

Structure-Activity Relationship (SAR) Studies for 2-Thioxo-1-pyrrolidineacetamide and its Derivatives

The exploration of how the chemical structure of a molecule influences its biological activity is a cornerstone of medicinal chemistry. For this compound, a thio-derivative of piracetam (B1677957), early research has provided foundational insights into its potential.

Positional Scanning and Substituent Effects on Molecular Interactions

Pioneering studies on this compound and its close analog, 2-thioxo-1-pyrrolidine-thio-acetamide, have demonstrated their nootropic effects. Research indicates that these thio-derivatives enhance learning ability in rats at doses significantly lower than those required for the parent compound, piracetam. This suggests that the introduction of a sulfur atom in place of the oxygen atom on the pyrrolidine (B122466) ring plays a crucial role in its enhanced potency.

The substitution of the amide oxygen with sulfur to create 2-thioxo-1-pyrrolidine-thio-acetamide further modulates this activity, highlighting the sensitivity of the molecule's biological function to subtle structural changes. These initial findings underscore the importance of the thioxo-pyrrolidine core in the observed nootropic effects and suggest that further modifications at various positions could lead to the discovery of even more potent derivatives.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. While specific pharmacophore models for this compound are not extensively documented in publicly available research, the principles of ligand-based design can be applied based on its structural similarity to the well-studied racetam class of drugs.

A typical pharmacophore for nootropic agents often includes hydrogen bond donors and acceptors, as well as hydrophobic regions, all arranged in a specific spatial orientation. It is hypothesized that the thioxo group in this compound could act as a key hydrogen bond acceptor, influencing its interaction with biological targets. Future research focusing on developing a specific pharmacophore model for this compound and its derivatives would be invaluable for guiding the design of new and more effective nootropic agents.

Elucidation of Molecular Targets and Binding Mechanisms

Identifying the specific molecular targets of a compound is critical to understanding its mechanism of action. For this compound, its structural relationship to the racetam family points towards a likely interaction with the synaptic vesicle protein 2A (SV2A). researchgate.net

Molecular Docking Studies with Protein Receptors (e.g., SV2A, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Although specific molecular docking studies for this compound are not widely published, the established role of SV2A as the binding site for levetiracetam (B1674943), a prominent racetam, makes it a primary target for investigation. researchgate.net

It is hypothesized that this compound would bind within the same transmembrane binding pocket of SV2A as other racetams. The thioxo group would likely play a significant role in the binding affinity and selectivity. Docking simulations could reveal the specific amino acid residues within SV2A that interact with the compound, providing a detailed picture of the binding mode.

Hydrogen Bonding and Hydrophobic Interaction Analysis

The stability of a ligand-receptor complex is governed by a combination of forces, including hydrogen bonds and hydrophobic interactions. In the context of this compound binding to a target like SV2A, the amide group and the thioxo group are prime candidates for forming hydrogen bonds with polar residues in the binding site. The pyrrolidine ring, being largely non-polar, would likely engage in hydrophobic interactions with non-polar amino acid side chains. A detailed analysis of these interactions, achievable through molecular dynamics simulations, would provide a deeper understanding of the binding mechanism and the factors contributing to the compound's affinity for its target.

In Vitro Mechanistic Investigations of Biological Activities

In vitro studies are essential for dissecting the specific cellular and molecular effects of a compound. For this compound, while direct in vitro mechanistic studies are not extensively reported, its demonstrated nootropic effects in animal models suggest that it likely modulates synaptic plasticity and neurotransmission.

Future in vitro investigations could explore its effects on neuronal cell cultures, examining parameters such as neurotransmitter release, receptor binding, and the activation of intracellular signaling pathways associated with learning and memory. Such studies would be crucial for validating the hypotheses generated from computational models and for building a comprehensive understanding of the biological activities of this intriguing compound.

Cell-Based Assays for Pathway Modulation (e.g., cellular signaling pathways)

The influence of this compound and its analogs on cellular signaling pathways has been a subject of investigation, particularly in the context of their nootropic and anti-inflammatory effects.

Derivatives of the related compound, N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide, have demonstrated potent activity in cell-based assays. Specifically, these compounds were found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in human whole blood assays. nih.gov TNF-α is a pro-inflammatory cytokine, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases. nih.govnih.gov The ability of these related compounds to modulate the TNF-α signaling pathway suggests that this compound may also possess anti-inflammatory properties through a similar mechanism.

Furthermore, the nootropic effects observed with piracetam and its thio-derivatives, including this compound, point towards modulation of neuronal signaling pathways. nih.gov Studies on related nootropic agents from the racetam class suggest that their mechanisms can involve the enhancement of cholinergic and glutamatergic neurotransmission, as well as improving neuroplasticity. nuph.edu.ua Some nootropics are known to act as positive allosteric modulators of AMPA receptors, which could be a potential avenue of investigation for this compound.

While direct cell-based assay data for this compound is limited, the findings from closely related structures provide a strong rationale for investigating its effects on key signaling pathways, such as the NF-κB pathway (downstream of TNF-α) and pathways involved in synaptic plasticity and neurotransmitter release.

Interaction with Biomolecules (e.g., proteins, nucleic acids)

The biological effects of this compound are fundamentally dictated by its interactions with various biomolecules. The primary protein target identified for the closely related and widely studied nootropic drug, levetiracetam (an S-enantiomer of an ethyl-substituted pyrrolidine acetamide), is the synaptic vesicle protein 2A (SV2A). nih.govnih.gov This protein is a crucial component of the synaptic vesicle membrane and is involved in the regulation of neurotransmitter release. nih.gov The binding affinity of levetiracetam and its analogs to SV2A has been shown to correlate with their anticonvulsant activity. nih.gov Given the structural similarity, it is plausible that this compound could also interact with SV2A, which may contribute to its reported nootropic effects.

Beyond specific protein targets, the potential for interactions with other biomolecules exists. For instance, some heterocyclic compounds containing a pyrrolidine ring have been shown to bind to nucleic acids. nih.gov A study on novel pyrrolo[2,1-c] nih.govnih.govbenzodiazepine dimers reported significant DNA binding affinity. nih.gov While the structure of these dimers is more complex than this compound, it underscores the possibility of the pyrrolidine scaffold contributing to nucleic acid interactions. However, there is currently no direct evidence to suggest that this compound itself interacts with DNA or RNA.

The investigation into the molecular interactions of this compound is still an emerging area. Future research employing techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography will be essential to identify and characterize its direct binding partners and to fully elucidate the molecular basis of its biological activities.

Analytical Methodologies for Research and Development of 2 Thioxo 1 Pyrrolidineacetamide

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Process Monitoring in Research

Chromatographic techniques are indispensable for the separation and quantification of 2-Thioxo-1-pyrrolidineacetamide from its starting materials, intermediates, and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these applications.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. While specific methods for this thionated analog are not extensively published, methods developed for its parent compound, piracetam (B1677957), and other pyrrolidine (B122466) derivatives provide a strong foundation for method development.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of related compounds would involve a C18 column. researchgate.net For instance, a method for piracetam and its impurities utilizes a C18 Nucleosil column with a mobile phase of aqueous triethylamine-acetonitrile (85:15, v/v) adjusted to a specific pH, with UV detection around 205 nm. researchgate.net Such a method would likely be adapted for this compound, with adjustments to the mobile phase composition and gradient to achieve optimal separation of the more lipophilic thionated compound from its oxygenated analog and other process-related impurities. The development of a stability-indicating HPLC method is also crucial to monitor for degradation products under various stress conditions.

For chiral purity, which is critical for many pharmaceuticals, specialized chiral HPLC methods are employed. For the related compound Levetiracetam (B1674943), a chiral HPLC method on an amylose-based stationary phase has been developed to separate its enantiomers. nih.gov A similar approach would be necessary to ensure the enantiomeric purity of this compound if it is developed as a single enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process.

For example, a GC-MS method for analyzing dithiocarbamate (B8719985) residues involves acid hydrolysis to form carbon disulfide (CS2), which is then analyzed by GC-MS. nih.gov While not directly analogous, this demonstrates the potential for derivatization or controlled degradation to produce a volatile marker for quantification. More relevantly, GC-MS analysis of pyrrolidine derivatives often involves silylation to increase volatility and improve chromatographic peak shape. nih.gov A predicted GC-MS spectrum for the parent pyrrolidine structure shows characteristic fragmentation patterns that can be used for identification. hmdb.ca

The following interactive table outlines a hypothetical HPLC method for the purity assessment of this compound, based on established methods for related compounds.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and ionization for MS detection. |

| Gradient | 5% B to 95% B over 20 min | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Detection | UV at 240 nm and/or Mass Spectrometry | The thione group is expected to have a UV absorbance maximum at a longer wavelength than the amide carbonyl. MS provides mass information for peak identification. |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

Advanced Mass Spectrometric Approaches (High-Resolution MS/MS) for Metabolite Identification in Pre-clinical Systems

Understanding the metabolic fate of a new chemical entity is a critical aspect of pre-clinical development. High-resolution tandem mass spectrometry (HR-MS/MS), often coupled with liquid chromatography (LC), is the gold standard for the identification and structural elucidation of metabolites in complex biological matrices such as plasma, urine, and feces. researchgate.net

For this compound, an LC-MS/MS approach would be employed to profile its metabolites in pre-clinical systems. wiley.com This involves administering the compound to animal models and analyzing biological samples at various time points. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of parent drug and its metabolites. actascientific.com

The general workflow for metabolite identification would include:

Sample Preparation: Protein precipitation or solid-phase extraction of the biological samples to remove interfering matrix components. nih.gov

LC Separation: Chromatographic separation of the parent drug and its metabolites using a gradient elution on a C18 column.

HR-MS and MS/MS Analysis: Detection of potential metabolites by searching for predicted metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation) of the parent drug's exact mass. The fragmentation patterns obtained from MS/MS spectra are then used to pinpoint the site of metabolic modification.

Common metabolic pathways for sulfur-containing compounds include S-oxidation to the corresponding sulfoxide (B87167) and sulfone. For this compound, potential metabolites could include the S-oxide derivative and subsequent conjugation products. The comparison of fragmentation patterns between the parent drug and its metabolites is key to structural elucidation.

The table below outlines potential metabolic transformations of this compound that would be investigated using HR-MS/MS.

| Metabolic Transformation | Mass Shift (Da) | Potential Metabolite Structure |

| S-Oxidation | +15.9949 | 2-Sulfinyl-1-pyrrolidineacetamide |

| S-Dioxidation | +31.9898 | 2-Sulfonyl-1-pyrrolidineacetamide |

| Hydroxylation | +15.9949 | Hydroxylated on the pyrrolidine ring or ethyl chain |

| N-dealkylation | -28.0313 | 2-Thioxo-1-pyrrolidineacetic acid |

| Glucuronidation | +176.0321 | Glucuronide conjugate |

| Sulfation | +79.9568 | Sulfate conjugate |

Quantitative Analysis Techniques (e.g., Spectrophotometric Assays, NMR)

In addition to chromatographic methods, other analytical techniques are valuable for the quantitative analysis of this compound.

Spectrophotometric Assays:

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of the pure drug substance, particularly for dissolution testing and in-process controls. A method for the parent compound, piracetam, has been developed using first-derivative spectrophotometry with a λmax at 214 nm in methanol. sphinxsai.com Due to the presence of the thione group, this compound is expected to have a different UV absorbance maximum, likely at a longer wavelength, which could provide for more selective quantification in the presence of its oxygen-containing precursor. The method would involve creating a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the purity of a compound without the need for a specific reference standard of the same compound. ox.ac.uk By using a certified internal standard of known concentration, the absolute purity of this compound can be determined by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard. acs.org

For relative quantification, such as determining the ratio of this compound to a known impurity, the integrals of their respective characteristic proton signals can be directly compared. acs.org Key considerations for accurate qNMR include ensuring a long relaxation delay between scans to allow for full magnetization recovery of all relevant nuclei. ox.ac.uk Both ¹H and ¹³C NMR can be used for quantitative purposes, with ¹H NMR generally being more sensitive.

Future Perspectives and Emerging Research Avenues for 2 Thioxo 1 Pyrrolidineacetamide

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry is a paramount objective in modern pharmaceutical development. For 2-Thioxo-1-pyrrolidineacetamide, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. Traditional synthetic methods often rely on harsh reagents and generate significant waste. To address these limitations, several sustainable approaches are being explored for the synthesis of related pyrrolidine (B122466) and lactam structures, which could be adapted for this compound.

One promising avenue is the application of biocatalysis , which utilizes enzymes to perform chemical transformations. Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. For instance, hydrolases and lipases have been successfully employed in the synthesis of amides and lactams. The development of specific enzymes tailored for the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.

Another area of interest is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly accelerate reaction times, improve yields, and reduce the consumption of solvents, aligning with the principles of green chemistry. The application of MAOS to the synthesis of pyrrolidine derivatives has already shown promise and could be a valuable tool for the efficient production of this compound.

Furthermore, the development of novel heterogeneous catalysts, such as functionalized magnetic nanoparticles, offers the potential for efficient and stereoselective synthesis of pyrrolidine-containing compounds. These catalysts can be easily recovered and reused, further enhancing the sustainability of the synthetic process.

Integration of AI and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. For this compound, these technologies offer a powerful toolkit for designing novel analogs with improved efficacy and for predicting their biological activities.

Generative AI models can be trained on large databases of chemical structures and their associated biological data to design new molecules from scratch that are predicted to have desirable properties. By defining a desired therapeutic profile, researchers can use these models to generate novel derivatives of this compound with potentially enhanced nootropic effects.

Machine learning algorithms , such as support vector machines and neural networks, can be used to build predictive models for cognitive enhancement. By training these models on datasets of compounds and their measured activities in cognitive assays, it becomes possible to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and experimental testing. This in silico screening approach can significantly reduce the time and cost associated with identifying new lead compounds.

Moreover, AI and ML can be employed to predict the pharmacokinetic and pharmacodynamic properties of new compounds, helping to identify potential liabilities early in the drug discovery process. This predictive capability is crucial for optimizing the drug-like properties of this compound derivatives.

Exploration of Polypharmacology and Multi-Target Ligands

Complex neurological conditions often involve multiple pathological pathways, making them challenging to treat with single-target drugs. Polypharmacology , the design of single molecules that can interact with multiple targets, is an emerging paradigm in drug discovery for such diseases. The future of this compound research will likely involve a shift towards exploring its potential as a multi-target-directed ligand (MTDL).

Nootropic agents, in general, are thought to exert their effects through various mechanisms. Investigating the ability of this compound and its analogs to modulate multiple targets relevant to cognitive function could unveil synergistic therapeutic effects. For instance, in the context of neurodegenerative diseases like Alzheimer's, an MTDL might simultaneously inhibit acetylcholinesterase and modulate other targets such as NMDA receptors or beta-amyloid aggregation.

Advancements in Spectroscopic and Computational Methodologies for Deeper Insights

A fundamental understanding of the structure-activity relationships of this compound is crucial for rational drug design. Future research will benefit from the application of advanced spectroscopic and computational techniques to gain deeper insights into its molecular properties and interactions.

Advanced spectroscopic methods , such as two-dimensional NMR and inelastic neutron scattering, can provide detailed information about the three-dimensional structure and dynamics of this compound in solution and in the solid state. This information is invaluable for understanding how the molecule interacts with its biological targets.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can help to rationalize experimental observations and to predict the properties of novel analogs. For instance, understanding the electronic properties of the thioamide group is essential for elucidating its role in the molecule's activity.

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its target proteins at an atomic level. These simulations can reveal the key binding interactions, the conformational changes that occur upon binding, and the role of water molecules in the binding process. This detailed understanding can guide the design of new derivatives with improved binding affinity and selectivity.

By integrating these advanced methodologies, researchers can build a comprehensive understanding of the molecular basis of this compound's activity, paving the way for the development of next-generation cognitive enhancers.

Q & A

Q. What are the optimal synthetic routes for 2-thioxo-1-pyrrolidineacetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyrrolidine ring formation, followed by thioxo group incorporation and acetamide functionalization. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and catalysts like sodium hydride. For example, thioacetylation steps often require anhydrous conditions to prevent hydrolysis . Post-synthesis, purification via column chromatography or recrystallization is critical. Yield optimization may involve adjusting stoichiometric ratios of reactants (e.g., thioamide precursors) and monitoring reaction progress with TLC .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Structural confirmation requires a combination of spectroscopic methods:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon backbone, with characteristic shifts for the thioxo group (~160-180 ppm in C) and pyrrolidine ring protons .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing the compound from byproducts .

- IR Spectroscopy : Confirms the presence of C=O (amide I band ~1650 cm) and C=S (~1100 cm) groups . Cross-validation with authentic standards or computational simulations (e.g., DFT) enhances reliability .

Q. How can researchers design preliminary biological assays to assess the compound’s activity?

Initial screens should focus on target-agnostic assays:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves .

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate viability at varying concentrations .

- Solubility and Stability : Measure in PBS or DMSO to ensure bioassay compatibility .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound derivatives?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : To detect conformational changes or equilibrium between tautomers .

- Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .

- Synchrotron X-ray Diffraction : High-resolution crystallography resolves fine electronic features, such as sulfur electron density .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?

SAR studies require systematic modifications:

- Core Modifications : Substitute pyrrolidine with piperidine or morpholine to assess ring size impact .

- Functional Group Variations : Replace thioxo with carbonyl or sulfonyl groups to evaluate electronic effects .

- Bioisosteric Replacement : Swap acetamide with urea or sulfonamide to probe hydrogen-bonding interactions . Data analysis should correlate structural changes with activity metrics (e.g., IC, binding affinity) using multivariate regression .

Q. How can researchers address low reproducibility in synthetic yields across different laboratories?

Variability often stems from subtle differences in reaction conditions. Mitigation strategies:

- Standardized Protocols : Detailed documentation of solvent purity, humidity control, and equipment calibration .

- Quality Control of Reagents : Use HPLC-grade solvents and certify thioamide precursor purity via NMR .

- Interlaboratory Studies : Collaborative validation to identify critical parameters (e.g., stirring rate, inert atmosphere integrity) .

Methodological Guidance

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states for mechanistic insights .

- Cheminformatics Databases : Use PubChem or Reaxys to mine analogous reaction pathways .

Q. How should researchers analyze conflicting biological activity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance to explain efficacy gaps .

- Tissue Distribution Studies : Radiolabel the compound to track bioavailability in target organs .

- Species-Specific Factors : Compare enzyme expression levels (e.g., CYP450 isoforms) between models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.